molecular formula C18H17NO5S B2549867 1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- CAS No. 88597-06-2

1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-

Cat. No.: B2549867
CAS No.: 88597-06-2
M. Wt: 359.4
InChI Key: HXCZYABFGDIBGE-UHFFFAOYSA-N
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Description

The compound “1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-” is a phthalimide derivative characterized by a sulfonate ester functional group attached to a propyl chain. Phthalimides, or 1H-isoindole-1,3(2H)-diones, are heterocyclic compounds with a planar aromatic core, known for their versatility in organic synthesis and pharmacological applications .

For example, sulfonate esters like the tosyl (4-methylphenylsulfonyl) group are commonly used as leaving groups in organic synthesis, suggesting this compound may serve as a key intermediate in alkylation or polymerization reactions .

Properties

CAS No.

88597-06-2

Molecular Formula

C18H17NO5S

Molecular Weight

359.4

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C18H17NO5S/c1-13-7-9-14(10-8-13)25(22,23)24-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3

InChI Key

HXCZYABFGDIBGE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- typically involves multi-step organic reactions. One common method includes the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach allows for the selective and sequential formation of the desired isoindole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing palladium-catalyzed multicomponent reactions. These reactions are performed under controlled conditions, often involving specific ligands, bases, and solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, ligands, bases, and solvents such as dichloromethane. Reaction conditions typically involve controlled temperatures and specific reaction times to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoindole derivatives with varying degrees of oxidation, while substitution reactions can introduce new functional groups to the isoindole core .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of isoindole-1,3-dione have shown significant cytotoxic effects against various cancer cell lines, including human colorectal (Caco-2) and colon (HCT-116) cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy .
  • Anti-inflammatory Properties
    • Isoindole derivatives have demonstrated cyclooxygenase (COX) inhibitory activity. In particular, certain compounds showed greater inhibition of COX-2 compared to the reference drug meloxicam, suggesting their potential in managing inflammatory conditions .
  • Antimicrobial and Antileishmanial Activities
    • Compounds derived from isoindole-1,3-dione exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. They have also been tested against Leishmania tropica, showing effectiveness superior to traditional treatments like Glucantime .
  • Antioxidant Properties
    • The compound has shown free radical scavenging activity, indicating potential use in oxidative stress-related diseases. This is particularly relevant for conditions where oxidative damage plays a critical role in disease progression .

Synthesis and Characterization

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. The methods often include:

  • Condensation Reactions : Combining various aromatic and aliphatic amines with isocyanates or isothiocyanates.
  • Halogenation : Modifying the isoindole structure to enhance biological activity.

Characterization techniques such as NMR spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) are used to confirm the structure and purity of synthesized compounds .

Case Study 1: Anticancer Evaluation

In a study published in 2023, several isoindole derivatives were synthesized and evaluated for their anticancer properties against multiple cancer cell lines. The results indicated that certain compounds had IC50 values significantly lower than those of established chemotherapeutics, supporting their further development as potential cancer treatments .

Case Study 2: Anti-inflammatory Screening

A recent investigation into the COX inhibitory activities of isoindole derivatives revealed that some compounds not only inhibited COX enzymes effectively but also exhibited selectivity towards COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects typically associated with non-selective COX inhibitors .

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Group(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Target: 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-1H-isoindole-1,3(2H)-dione Tosyloxypropyl (-OSO₂-C₆H₄-CH₃) C₁₉H₁₇NO₅S 371.41 (calculated) Organic synthesis intermediate
2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione Triethoxysilylpropyl (-Si(OCH₂CH₃)₃) C₁₆H₂₃NO₅Si 357.45 Precursor for polysilsesquioxanes
2-[(1R)-1-methylheptyl]-1H-isoindole-1,3(2H)-dione Branched alkyl chain (-(CH₂)₆CH(CH₃)) C₁₆H₂₁NO₂ 259.34 Potential lipophilic drug candidate
2-[3-(2-Nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione Nitrophenoxypropyl (-O-C₆H₃(NO₂)) C₁₇H₁₄N₂O₅ 326.31 Explosophore for energetic materials
Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)-isoindole-1,3-dione) Amino and dioxopiperidinyl groups C₁₃H₁₁N₃O₄ 273.24 Immunomodulatory drug (multiple myeloma)

Physicochemical Properties

  • Solubility: The tosyloxy group in the target compound may reduce solubility in polar solvents compared to analogs like pomalidomide, which has hydrophilic dioxopiperidinyl and amino groups .
  • Thermal Stability: Polysilsesquioxane derivatives (e.g., 2-[3-(silsesquioxanyl)propyl]-phthalimide) exhibit high thermal stability due to their inorganic-organic hybrid structure .

Biological Activity

1H-Isoindole-1,3(2H)-dione, particularly in its derivative form 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, characterization, and biological evaluations, emphasizing its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of isoindole derivatives typically involves the reaction of phthalic anhydride with amines or other nucleophiles. The specific derivative has been synthesized through a multi-step process that includes the introduction of a sulfonyl group, enhancing its biological profile. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and MS (Mass Spectrometry) confirm the structural integrity of the synthesized compounds.

Antimicrobial Activity

Research indicates that isoindole derivatives exhibit significant antimicrobial activity. In a study evaluating various derivatives, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The inhibition zones measured were comparable to standard antibiotics like gentamicin, highlighting its potential as an effective antimicrobial agent .

Compound Inhibition Zone (mm) Standard
Compound 318Gentamicin
Compound 115Gentamicin

Anticancer Properties

Isoindole derivatives have shown promising results in anticancer studies. A notable study reported that these compounds exhibit antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and induction of apoptosis, making them potential candidates for cancer therapy .

  • IC50 Values : The IC50 values for these compounds against Caco-2 cells were reported at approximately 10 μM, indicating strong antiproliferative activity.

Anti-inflammatory Effects

The anti-inflammatory properties of isoindole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. In a comparative study, several derivatives exhibited COX-1 and COX-2 inhibitory activities greater than that of meloxicam, a common anti-inflammatory drug .

Compound COX-1 IC50 (μM) COX-2 IC50 (μM)
Compound A56.4357.14
Compound B69.5683.68

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives can be correlated with their structural features. The presence of lipophilic groups enhances their interaction with biological targets, while modifications at specific positions on the isoindole ring can lead to improved potency and selectivity against various enzymes involved in disease processes .

Case Studies

Several case studies highlight the therapeutic potential of isoindole derivatives:

  • Antileishmanial Activity : One study found that certain derivatives were more effective against Leishmania tropica than traditional treatments like Glucantime, with IC50 values as low as 0.0478 μM .
  • Neuroprotective Effects : Research into derivatives targeting acetylcholinesterase (AChE) has shown promise for Alzheimer’s disease treatment, with some compounds exhibiting IC50 values as low as 1.12 μM against AChE .

Q & A

Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR Spectroscopy : Key for identifying phthalimide protons (e.g., aromatic signals at δ 7.5–8.0 ppm) and alkyl chain environments (e.g., -CH2-CH2-CH2- signals near δ 1.5–2.5 ppm). The absence of alkoxy-silane signals (e.g., T0/T1 in 29Si NMR) confirms complete condensation in polysilsesquioxane derivatives .
  • 29Si NMR : Critical for assessing silicon atom condensation states (T2/T3 units). For example, T3 units (δ -68.3 ppm) indicate fully condensed structures, while T2 (δ -58.7 ppm) suggests partial condensation. Integrate peak areas to calculate condensation degrees (~90% in related compounds) .

Q. How can synthetic purity be optimized for this compound?

Methodological Answer:

  • Purification : Use column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). Monitor via TLC (Rf ~0.37 in solvent systems like S3) .
  • Reaction Optimization : Employ azodicarboxylates (e.g., DEAD/DIAD) in Mitsunobu reactions to enhance alkylation efficiency. Yields up to 66% are reported for analogous phthalimide derivatives .

Advanced Research Questions

Q. How does the sulfonate ester group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanistic Insight : The [(4-methylphenyl)sulfonyl]oxy (tosyl) group acts as a leaving group, facilitating SN2 reactions. Kinetic studies using polar aprotic solvents (e.g., DMF, DMSO) show enhanced displacement rates with primary amines or thiols .
  • Experimental Design : Monitor reaction progress via LC-MS or 19F NMR (if fluorinated nucleophiles are used). For example, substitution with benzimidazole derivatives achieves >60% yield under mild conditions (50°C, 12h) .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., PDE10A)?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding affinities. Focus on π-π stacking between the phthalimide ring and hydrophobic pockets (e.g., PDE10A’s catalytic domain). Validate with MD simulations (100 ns trajectories) to assess stability .
  • QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length, sulfonate groups) with inhibitory activity. Hammett constants (σ) and logP values are critical predictors for PDE10A inhibition .

Q. How to resolve contradictions in reported condensation degrees for polysilsesquioxane analogs?

Methodological Answer:

  • Data Reconciliation : Compare 29Si NMR integrals across studies. For example, reports 90% condensation (T3:T2 = 9:1), while discrepancies may arise from hydrolysis during synthesis. Control water content (<0.1% w/w) and use anhydrous solvents .
  • Thermogravimetric Analysis (TGA) : Cross-validate condensation levels by measuring residual hydroxyl groups (weight loss at 200–300°C). A 90% condensation corresponds to ~2% residual -OH .

Structural and Functional Analysis

Q. What crystallographic techniques characterize polymorphic forms of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve crystal packing using SHELX software. For example, monoclinic systems (space group P21/c) with Z = 4 are common for phthalimide derivatives. Compare with published structures (e.g., CCDC 918181) .
  • Polymorph Screening : Use solvent evaporation (e.g., EtOAc/hexane) or cooling crystallization. Identify metastable forms via DSC (melting point variations: 150–191°C) .

Q. How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and quantify degradation via HPLC. The tosyl group hydrolyzes rapidly (t1/2 ~2h), while phthalimide remains intact .
  • Light Sensitivity : Conduct accelerated photostability testing (ICH Q1B guidelines). Use UV-Vis spectroscopy to detect decomposition products (λmax ~270 nm) .

Data Interpretation and Reporting

Q. How to validate NMR assignments for complex proton environments?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., -CH2- protons at δ 2.15–2.27 ppm). HSQC correlates 1H (δ 3.74–3.83 ppm) with 13C (δ 40–50 ppm) for alkyl chains .
  • Deuterium Exchange : Identify labile protons (e.g., -OH) by comparing spectra in CDCl3 vs. D2O .

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